N-(3,5-dimethylphenyl)thian-3-amine
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Overview
Description
N-(3,5-dimethylphenyl)thian-3-amine is an organic compound with the molecular formula C13H19NS. It is characterized by the presence of a thian-3-amine group attached to a 3,5-dimethylphenyl ring. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)thian-3-amine typically involves the reaction of 3,5-dimethylphenylamine with thian-3-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thian-3-amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols are used in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethylphenyl)thian-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)thian-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)thiolan-3-amine: Similar structure but with a thiolan ring instead of a thian ring.
N-(3,5-dimethylphenyl)piperidine: Similar structure but with a piperidine ring instead of a thian ring.
Uniqueness
N-(3,5-dimethylphenyl)thian-3-amine is unique due to the presence of the thian-3-amine group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H19NS |
---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)thian-3-amine |
InChI |
InChI=1S/C13H19NS/c1-10-6-11(2)8-13(7-10)14-12-4-3-5-15-9-12/h6-8,12,14H,3-5,9H2,1-2H3 |
InChI Key |
FPEZVDHFCSYUIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2CCCSC2)C |
Origin of Product |
United States |
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